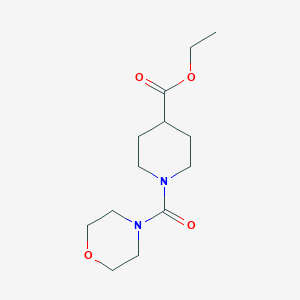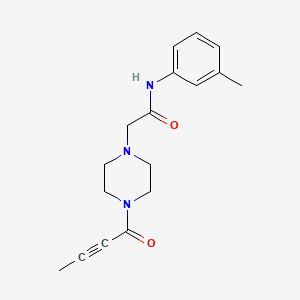![molecular formula C28H26FN7O2 B11035658 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide](/img/structure/B11035658.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(quinolin-8-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(8-QUINOLYLOXY)ACETYL]GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a quinoline derivative. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(8-QUINOLYLOXY)ACETYL]GUANIDINE typically involves multi-step organic reactions. The process may begin with the preparation of the pyrimidine, indole, and quinoline intermediates, followed by their coupling through various chemical reactions. Common synthetic routes include:
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through condensation reactions involving appropriate aldehydes and amines under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Quinoline Synthesis: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(8-QUINOLYLOXY)ACETYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(8-QUINOLYLOXY)ACETYL]GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(8-QUINOLYLOXY)ACETYL]GUANIDINE can be compared with other similar compounds, such as:
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(8-QUINOLYLOXY)ACETYL]GUANIDINE: This compound differs by the presence of a chlorine atom instead of a fluorine atom on the indole ring.
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(6-QUINOLYLOXY)ACETYL]GUANIDINE: This compound has a different substitution pattern on the quinoline ring.
The uniqueness of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’'-[2-(8-QUINOLYLOXY)ACETYL]GUANIDINE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C28H26FN7O2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C28H26FN7O2/c1-17-13-18(2)34-28(33-17)36-27(31-12-10-20-15-32-23-9-8-21(29)14-22(20)23)35-25(37)16-38-24-7-3-5-19-6-4-11-30-26(19)24/h3-9,11,13-15,32H,10,12,16H2,1-2H3,(H2,31,33,34,35,36,37) |
InChI Key |
SIAWKRWXQWPPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)COC4=CC=CC5=C4N=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11035588.png)
![6',6'-dimethyl-5',6'-dihydro-1''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035589.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide](/img/structure/B11035595.png)
![6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11035614.png)
![7,9-Dimethoxy-3-(4-methoxyphenyl)-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione](/img/structure/B11035615.png)
![3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11035618.png)
![2-(2,4-Dichlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11035621.png)
![5-[{[2-(1H-indol-3-yl)ethyl]amino}(4-methylphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11035627.png)

![5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11035633.png)

![(1Z)-8-bromo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035663.png)
